molecular formula C29H33N5O4 B2419232 N-(3,4-dimethoxybenzyl)-1-(2-(4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl)piperidine-4-carboxamide CAS No. 1111320-29-6

N-(3,4-dimethoxybenzyl)-1-(2-(4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl)piperidine-4-carboxamide

Cat. No. B2419232
CAS RN: 1111320-29-6
M. Wt: 515.614
InChI Key: LMHMQRMPMOZAOW-UHFFFAOYSA-N
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Description

N-(3,4-dimethoxybenzyl)-1-(2-(4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C29H33N5O4 and its molecular weight is 515.614. The purity is usually 95%.
The exact mass of the compound N-(3,4-dimethoxybenzyl)-1-(2-(4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl)piperidine-4-carboxamide is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality N-(3,4-dimethoxybenzyl)-1-(2-(4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl)piperidine-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3,4-dimethoxybenzyl)-1-(2-(4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl)piperidine-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anti-inflammatory and Analgesic Applications

Research by Abu‐Hashem, Al-Hussain, and Zaki (2020) focused on the synthesis of novel heterocyclic compounds derived from visnagenone and khellinone, showcasing their potential as anti-inflammatory and analgesic agents. These compounds were evaluated for their cyclooxygenase inhibition and demonstrated significant analgesic and anti-inflammatory activities, comparable to standard drugs like sodium diclofenac (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Antituberculosis Activity

Jeankumar et al. (2013) designed and synthesized thiazole-aminopiperidine hybrid analogues as novel inhibitors of Mycobacterium tuberculosis. These compounds showed promising activity against tuberculosis with minimal cytotoxicity, highlighting the potential for similar structures in targeting bacterial infections (Jeankumar et al., 2013).

Cytotoxicity Against Cancer Cells

Hassan, Hafez, and Osman (2014) explored the synthesis of pyrazolo[1,5-a]pyrimidine derivatives and their cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells. These findings underscore the potential of pyrazolo[1,5-a]pyrimidine structures in cancer research, suggesting that similar compounds might exhibit cytotoxic properties against various cancer cell lines (Hassan, Hafez, & Osman, 2014).

Molecular Interaction Studies

Shim et al. (2002) investigated the molecular interaction of a pyrazole-3-carboxamide antagonist with the CB1 cannabinoid receptor. Through conformational analysis and comparative molecular field analysis (CoMFA), they provided insights into the structural requirements for binding interaction with the receptor. This research points to the utility of pyrazole derivatives in developing receptor-specific drugs (Shim et al., 2002).

Herbicidal Activity

Ohno et al. (2004) synthesized novel pyrazole-4-carboxamide derivatives and evaluated their herbicidal activity against various weeds, demonstrating the potential of such compounds in agricultural applications. These findings suggest the versatility of pyrazole derivatives in addressing both medicinal and agricultural needs (Ohno et al., 2004).

properties

IUPAC Name

N-[(3,4-dimethoxyphenyl)methyl]-1-[2-(4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H33N5O4/c1-4-38-23-8-6-21(7-9-23)24-18-25-28(30-13-16-34(25)32-24)33-14-11-22(12-15-33)29(35)31-19-20-5-10-26(36-2)27(17-20)37-3/h5-10,13,16-18,22H,4,11-12,14-15,19H2,1-3H3,(H,31,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMHMQRMPMOZAOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NN3C=CN=C(C3=C2)N4CCC(CC4)C(=O)NCC5=CC(=C(C=C5)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H33N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

515.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,4-dimethoxybenzyl)-1-(2-(4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl)piperidine-4-carboxamide

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